molecular formula C23H20BrPS B1589194 Triphenyl(2-thienylmethyl)phosphonium Bromide CAS No. 23259-98-5

Triphenyl(2-thienylmethyl)phosphonium Bromide

Cat. No.: B1589194
CAS No.: 23259-98-5
M. Wt: 439.3 g/mol
InChI Key: PJQVALHFZIYJMT-UHFFFAOYSA-M
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Description

Triphenyl(2-thienylmethyl)phosphonium bromide (TTPB) is an organophosphonium salt used in scientific research and laboratory experiments. It is a white solid that is soluble in organic solvents, such as acetone, ethanol, and methanol. TTPB has been used in various studies and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Chemical Reactions and Interactions

Triphenylphosphonium bromides participate in various chemical reactions, forming diverse compounds. For example, triphenyl(3-phenylprop-1-ynyl)phosphonium bromide reacts with secondary amines to yield adducts with an α,β-double bond, and transforms into an allene ylide under specific conditions (Khachatrian et al., 2002). Additionally, triphenyl(2-p-toluoylethyl)phosphonium bromide undergoes specific reactions under alkaline conditions and with methyl iodide, demonstrating the complex chemistry of these compounds (Khachikyan, 2009).

Catalysis and Synthesis

Triphenylphosphonium bromides are used as catalysts in synthesis. For instance, triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide is a reusable green Brønsted-acidic ionic liquid catalyst for synthesizing 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives (Karami et al., 2019).

Molecular Microstructure Studies

Studies on triphenylphosphonium salts provide insight into molecular microstructures. For instance, the crystal structures of triphenyl(pentafluorobenzyl)phosphonium salts reveal the influence of anion size on molecular structures, demonstrating anion-π interactions (Giese et al., 2013).

Corrosion Inhibition

Benzyl triphenyl phosphonium bromide has been evaluated as a corrosion inhibitor for mild steel, showing significant inhibition efficiency, revealing its potential in industrial applications (Bhrara & Singh, 2006).

Environmental Applications

Phosphonium-based deep eutectic solvents, including triphenyl phosphonium bromide derivatives, show potential in environmental applications like SO2 absorption in flue gas, indicating their significance in industrial pollution control (Zhao et al., 2021).

Biochemical Analysis

Biochemical Properties

Triphenyl(2-thienylmethyl)phosphonium Bromide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic properties. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes. The nature of these interactions is often characterized by the binding affinity and specificity of this compound to its target biomolecules .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression levels of specific genes, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of specific metabolites. The compound may enhance or inhibit certain metabolic reactions, thereby affecting the overall metabolic balance within the cell. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, this compound may accumulate in certain cellular compartments, influencing its localization and activity. Understanding these transport mechanisms is critical for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy. Studies have shown that this compound may localize to the mitochondria, influencing mitochondrial function and energy production .

Properties

IUPAC Name

triphenyl(thiophen-2-ylmethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20PS.BrH/c1-4-11-20(12-5-1)24(19-23-17-10-18-25-23,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQVALHFZIYJMT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444215
Record name Triphenyl[(thiophen-2-yl)methyl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23259-98-5
Record name Triphenyl[(thiophen-2-yl)methyl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenyl(2-thienylmethyl)phosphonium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-methylthiophene (10 g, 0.10 mol) and N-bromosuccinimide (18 g, 0.10 mol) in carbon tetrachloride (100 ml) was heated to reflux under nitrogen. Benzoyl peroxide (50 mg) was added and the mixture was refluxed for 3 hours. After cooling to room temperature the reaction was filtered and concentrated to a dark oil. The crude 2-bromomethylthiophene and triphenylphosphine (29 g, 0.011 mol) were dissolved in tetrahydrofuran (170 ml) under nitrogen and heated to reflux for 4 hours and then cooled to room temperature for precipitation. The product was collected by filtration, washed with ethyl ether (4×15 ml) and dried to afford (2-thienyl)methyl triphenylphosphonium bromide (35 g, 80%). m.p. 250° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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